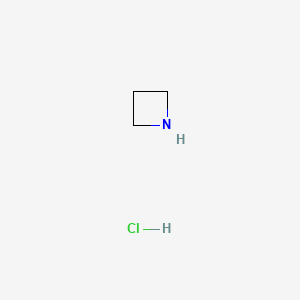

Azetidine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N.ClH/c1-2-4-3-1;/h4H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGQULGDOROIPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40957822 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36520-39-5 | |

| Record name | Azetidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40957822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Thermodynamic stability and ring strain energy of azetidine hydrochloride

Executive Summary: The Strain-Stability Paradox

Azetidine hydrochloride (Aze[1]·HCl) represents a classic "strain-stability paradox" in heterocyclic chemistry. While the four-membered azetidine ring possesses significant ring strain energy (RSE ~106 kJ/mol), the hydrochloride salt exhibits remarkable kinetic stability under ambient conditions, existing as a crystalline solid with a high melting point (>300°C).

This guide deconstructs the thermodynamic forces at play—balancing the destabilizing Baeyer and Pitzer strains against the stabilizing crystal lattice energy of the salt form. It provides actionable protocols for characterizing this stability and handling the material in high-stakes drug development environments.

Theoretical Framework: Ring Strain & Conformation

Ring Strain Energy (RSE)

The azetidine ring is thermodynamically unstable relative to acyclic amines but kinetically trapped. The total Ring Strain Energy is approximately 25.4 kcal/mol (106 kJ/mol) . This energy is stored in the bonds and angles of the molecule, acting as a "spring" ready to release energy upon ring opening.

The strain arises from three primary components:

-

Angle Strain (Baeyer Strain): The internal C-N-C and C-C-C angles are compressed to ~90° (significantly less than the ideal sp³ 109.5°), creating poor orbital overlap.

-

Torsional Strain (Pitzer Strain): In a planar conformation, adjacent C-H bonds would be fully eclipsed.

-

Transannular Strain: Repulsion between atoms across the ring (1,3-interactions).

The "Pucker" Conformation

To alleviate torsional strain, the azetidine ring deviates from planarity. It adopts a puckered conformation with a ring-puckering angle ($ \phi $) of approximately 33°–37° .

-

Effect of Protonation: In the hydrochloride salt, the nitrogen is protonated ($ R_2NH_2^+ $). This changes the dipole moments and hydrogen bonding capabilities but maintains the puckered geometry to minimize eclipsing interactions between the ring hydrogens.

Figure 1: Interplay of strain components and conformational adaptation in the azetidine ring.

Thermodynamic Profile: Salt vs. Free Base

The contrast between azetidine free base and its hydrochloride salt is a critical concept for process chemists.

| Property | Azetidine (Free Base) | Azetidine Hydrochloride (Salt) |

| State (RT) | Colorless Liquid | White Crystalline Solid |

| Boiling/Melting Pt | B.P. 61–62°C | M.P. >300°C (dec.) |

| Thermodynamic Driver | High Entropy (Liquid) | High Enthalpy (Lattice Energy) |

| Stability Risk | Volatile, Flammable, Oxidation Prone | Hygroscopic, Thermally Stable |

The Lattice Energy Factor:

The immense stability of Aze·HCl comes from its **Lattice Energy ($ U_{lattice}

Stability & Reactivity: Decomposition Pathways

Despite the lattice stabilization, the ring strain makes the azetidinium ion susceptible to nucleophilic attack, particularly at elevated temperatures or in solution.

Acid-Catalyzed Ring Opening (Hydrolysis)

In aqueous solution, especially under acidic conditions and heat, the protonated nitrogen acts as a good leaving group (internally), activating the adjacent carbons ($ \alpha $-carbons) to nucleophilic attack by water or chloride ions.

Mechanism: $ S_N2 $-type attack on the ring carbon breaks the C-N bond, relieving the ~106 kJ/mol of ring strain.

Figure 2: The primary decomposition pathway involves nucleophilic ring opening driven by strain relief.

Thermal Decomposition

Azetidine HCl does not typically melt in the traditional sense; it undergoes decomposition with melting at temperatures often exceeding 280-300°C. The decomposition products usually include ammonia, ethylene, and alkyl chlorides.

Experimental Characterization Protocols

To validate the quality and stability of Azetidine HCl batches, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC) & TGA

Objective: Determine the onset of thermal decomposition and distinguish it from a clean melting event.

-

Instrument: Mettler Toledo DSC 3+ or TA Instruments Q2000.

-

Crucible: Aluminum pan (crimped, pinhole lid) to allow gas escape without rupture.

-

Protocol:

-

Equilibrate sample (2-5 mg) at 25°C.

-

Ramp 10°C/min to 350°C under $ N_2 $ purge (50 mL/min).

-

Critical Check: Look for a sharp endotherm (melting) immediately followed by or overlapping with an erratic exotherm (decomposition). Pure salts typically show a sharp onset. Broadening indicates impurities or moisture (hygroscopicity).

-

-

TGA Correlation: Run TGA simultaneously. Mass loss before the melting onset indicates solvates or moisture. Mass loss at the melting onset confirms decomposition.

Purity via Titration (Argentometric)

Since the chloride counter-ion is stoichiometric, measuring chloride content is a robust proxy for bulk purity.

-

Reagent: 0.1 N Silver Nitrate ($ AgNO_3 $).

-

Indicator: Potassium Chromate (Mohr's method) or Potentiometric endpoint.

-

Calculation: Purity (%) = $ \frac{(V_{AgNO3} \times N \times MW_{AzeHCl})}{Weight_{sample}} \times 100 $

Handling & Storage Guidelines

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain integrity:

-

Hygroscopicity Management: The high lattice energy does not prevent surface adsorption of water. Water facilitates hydrolysis (ring opening).

-

Action: Store in tightly sealed containers with desiccant. Handle in a glovebox or low-humidity environment if weighing <100 mg.

-

-

Thermal Limits: Do not heat above 100°C during drying processes. Use vacuum drying at moderate temperatures (40-50°C) to remove solvents.

-

Chemical Compatibility: Avoid strong nucleophiles in acidic media, which can trigger the ring-opening mechanism described in Section 4.1.

References

-

Dudding, T., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry. Link

-

NIST Chemistry WebBook. "Azetidine - Thermochemical Data." National Institute of Standards and Technology. Link

-

BenchChem Technical Support. "Azetidine Ring-Opening Reactions: Troubleshooting & Optimization." Link

-

PubChem. "Azetidine Hydrochloride Compound Summary."[2] National Institutes of Health. Link

-

Mastryukov, V. S., et al. (1973).[3] "Ring Puckering of Azetidine: an Electron Diffraction Study." Journal of the Chemical Society, Chemical Communications. Link

Sources

Azetidine Hydrochloride in Peptidomimetic Synthesis: A Technical Guide to Engineering Conformational Constraint and Enhanced Bioactivity

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. A key strategy in this endeavor is the introduction of conformational constraints to lock the molecule into a bioactive conformation. Azetidine-2-carboxylic acid (Aze), a four-membered ring homologue of proline, has emerged as a privileged scaffold for this purpose.[1][2] This technical guide, intended for researchers and drug development professionals, provides an in-depth exploration of the role and application of its stable hydrochloride salt in peptidomimetic synthesis. We will dissect the unique structural and conformational implications of the azetidine ring, provide detailed, field-proven protocols for its incorporation via both solution-phase and solid-phase synthesis, and discuss its impact on the pharmacological properties of the resulting molecules.

The Strategic Imperative for Constrained Peptidomimetics

The Peptide Dilemma: Biological Brilliance vs. Pharmaceutical Fragility

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their translation into effective therapeutics is often hampered by rapid degradation by proteases, poor membrane permeability, and conformational flexibility, which leads to a significant entropic penalty upon binding to a receptor.[3]

Azetidine Scaffolds: A Solution for Pre-organization and Stability

Peptidomimetic design seeks to retain the desirable pharmacophoric elements of a peptide while engineering a more drug-like profile. Incorporating rigid structural motifs is a powerful approach. The azetidine ring, a four-membered saturated heterocycle, offers a unique combination of stability and rigidity.[2][4] Its incorporation into a peptide backbone serves several critical functions:

-

Conformational Constraint: The strained four-membered ring significantly restricts the rotational freedom of the peptide backbone, pre-organizing it into a specific secondary structure.[5][6]

-

Metabolic Stability: The non-natural azetidine structure can confer resistance to enzymatic degradation, prolonging the molecule's half-life in vivo.[7][8][9]

-

Vectorial Display of Side Chains: The rigid scaffold allows for precise, three-dimensional positioning of functional groups, enabling fine-tuning of target-binding interactions.[1][10]

Azetidine-2-Carboxylic Acid: The Structural and Conformational Core

Physicochemical Properties of Azetidine Hydrochloride

L-Azetidine-2-carboxylic acid is typically supplied and handled as a hydrochloride salt (Aze-HCl).[11][12] This form enhances the compound's stability and improves its solubility in polar solvents used during synthesis. The protonated amine necessitates a neutralization step prior to peptide coupling, a critical consideration for reaction setup.

A Tale of Two Rings: Azetidine vs. Proline

While Aze is a homologue of proline, the difference of a single methylene group in the ring size has profound conformational consequences.[13][14]

-

Turn Induction: Proline is a well-known inducer of β-turns in peptide sequences. In contrast, the more constrained four-membered ring of azetidine preferentially stabilizes a tighter, C7 intramolecular hydrogen bond, known as a γ-turn.[6][15][16] This fundamental difference allows chemists to selectively engineer specific types of folds into a peptide chain.

-

Flexibility and Isomerization: While the ring itself is rigid, peptides containing Aze can exhibit greater flexibility in some contexts compared to their proline counterparts due to reduced steric hindrance.[13] Furthermore, molecular dynamics simulations suggest that the peptide bond preceding an azetidine residue has a higher propensity to isomerize from the trans to the cis conformation, which can induce a significant 180° bend in the peptide backbone.[17]

Caption: Conformational influence of Proline versus Azetidine.

Synthetic Methodologies for Azetidine Incorporation

The successful integration of azetidine into a peptide sequence hinges on robust and optimized coupling protocols. Due to the use of the hydrochloride salt, an in situ neutralization step is mandatory.

Solution-Phase Peptide Coupling (SPPC)

Solution-phase synthesis is highly adaptable and allows for straightforward purification and characterization of intermediates. The following protocol details a standard approach using common coupling reagents.

-

Carboxyl Component Activation:

-

Dissolve the N-terminally protected amino acid or peptide fragment (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

-

Add 1-Hydroxybenzotriazole (HOBt) (1.1 eq) to the solution. Causality: HOBt acts as a racemization suppressant and reacts with the initially formed O-acylisourea to generate an active ester, improving coupling efficiency.

-

Cool the mixture to 0 °C in an ice bath.

-

Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) and stir the reaction at 0 °C for 30 minutes.

-

-

Amine Component Preparation:

-

In a separate flask, dissolve L-Azetidine-2-carboxylic acid hydrochloride (1.2 eq) or a peptide fragment with a free N-terminal azetidine in anhydrous DMF.

-

Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq for the HCl salt, 1.2 eq for subsequent couplings), to neutralize the amine hydrochloride and facilitate the coupling reaction. Stir for 10 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the neutralized amine component solution to the activated carboxyl component solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-16 hours.

-

Monitor reaction progress using TLC or LC-MS.[18]

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the diisopropylurea (DCU) byproduct.

-

Dilute the filtrate with a suitable organic solvent (e.g., Ethyl Acetate).

-

Perform aqueous washes with 1N HCl, saturated NaHCO₃, and brine to remove excess reagents and water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Caption: Workflow for Solution-Phase Azetidine Peptide Coupling.

Solid-Phase Peptide Synthesis (SPPS)

For the synthesis of longer peptides, Fmoc-based SPPS is the method of choice. The incorporation of Fmoc-L-Aze-OH follows standard protocols with minor considerations for its smaller size.

This protocol assumes a standard manual or automated synthesis cycle on a Rink Amide resin.[15][19]

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF for 30 minutes.

-

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group from the resin or the preceding amino acid.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[20]

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate Fmoc-L-Aze-OH (3-5 eq relative to resin loading) with a coupling agent like HBTU (0.95 eq relative to the amino acid) and HOBt (1 eq) in DMF.

-

Add DIPEA (2 eq relative to the amino acid) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature. Causality: The use of uronium-based coupling reagents like HBTU ensures a rapid and efficient acylation, which is crucial for preventing side reactions and ensuring high yields.

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result indicates a free secondary amine is absent).

-

Once complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Chain Elongation:

-

Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection, wash the resin and dry it.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% Triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[15]

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Applications and Impact in Drug Design

The unique properties conferred by the azetidine ring have been successfully leveraged in several therapeutic candidates and approved drugs.

Quantitative Data from Marketed Therapeutics

The strategic inclusion of azetidine is not merely theoretical; it is a validated strategy in modern medicinal chemistry.[7] Several FDA-approved drugs incorporate this motif to enhance their pharmacokinetic profiles and target engagement.[7][10]

| Drug Name | Therapeutic Area | Molecular Target | Rationale for Azetidine Inclusion |

| Baricitinib | Rheumatoid Arthritis | JAK1/JAK2 Inhibitor | Improves metabolic stability and provides a key vector for receptor interaction.[7] |

| Cobimetinib | Melanoma | MEK1/MEK2 Inhibitor | The azetidine ring enhances solubility and contributes to the optimal conformation for binding.[2][21] |

| Azelnidipine | Hypertension | Calcium Channel Blocker | The motif is integral to the pharmacophore and contributes to the drug's overall profile.[1][2] |

Case Study: Azetidine in Cyclic Peptides

The introduction of a 3-aminoazetidine (3-AAz) unit has been shown to be a powerful tool for facilitating the macrocyclization of small peptides.[8] The turn-inducing nature of the azetidine ring pre-organizes the linear precursor, leading to greatly improved cyclization yields for tetra-, penta-, and hexapeptides.[8][9] Furthermore, the resulting cyclic peptidomimetics demonstrated enhanced stability against proteolysis compared to their non-azetidine-containing counterparts.[8][9]

Challenges and Future Perspectives

While a powerful tool, the use of azetidines is not without its challenges. The inherent ring strain, while beneficial for conformational restriction, can also render the ring susceptible to nucleophilic attack under certain conditions.[4] Additionally, as a proline analogue, L-azetidine-2-carboxylic acid can be misincorporated into proteins during biosynthesis, leading to proteotoxic stress and potential toxicity, a factor that must be considered in drug design and safety profiling.[22][23][24]

The future of azetidine chemistry in peptidomimetics is bright, with ongoing research focused on:

-

Novel Derivatives: Synthesis of substituted azetidines (e.g., fluoro-azetidines) to fine-tune electronic and conformational properties.[22]

-

Late-Stage Functionalization: Developing methods to modify the azetidine ring within an already-synthesized peptide, allowing for rapid library generation.[8][9]

-

Strain-Release Methodologies: Using the ring strain as a driving force for novel chemical transformations.[4][21]

Conclusion

Azetidine hydrochloride is a versatile and powerful building block in the synthesis of advanced peptidomimetics. Its ability to impose a unique γ-turn conformation, distinct from the β-turns induced by proline, provides medicinal chemists with a precise tool to sculpt the three-dimensional structure of bioactive molecules. Through robust solution- and solid-phase synthetic protocols, the azetidine scaffold can be readily incorporated to enhance metabolic stability, improve pharmacokinetic properties, and ultimately create more effective therapeutics. A thorough understanding of its handling, reactivity, and conformational influence is essential for any researcher aiming to push the boundaries of rational drug design.

References

- Vertex AI Search. (2026, January 6). Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed.

- Vertex AI Search. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Vertex AI Search. (2024, May 17). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides.

- Benchchem. (n.d.). The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.

- Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959.

- PharmaBlock. (n.d.). Azetidines in Drug Discovery.

- Technology Networks. (2019, August 12). Synthetic Azetidines Could Help Simplify Drug Design.

- PMC. (n.d.). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors.

- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry.

- Bessonov, K., Vassall, K. A., & Harauz, G. (2013). Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. Journal of Molecular Graphics & Modelling, 39, 118–125.

- Deep Blue Repositories. (n.d.). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline.

- Benchchem. (n.d.). The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry.

- ACS Publications. (2008, January 25). Azetidine-Derived Amino Acids versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry.

- Wiley. (2024, April 15). Synthesis and functionalization of azetidine‐containing small macrocyclic peptides. Chemistry – A European Journal.

- MDPI. (2023, June 28). Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds.

- RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

- Ahmed, S.E., et al. (2025, August 2). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.

- MedChemExpress. (n.d.). Azetidine hydrochloride (Trimethyleneimine hydrochloride) | Biochemical Reagent.

- RSC Publishing. (2024, March 25). Stereoselective synthesis of (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics.

- PubMed. (2008, March 7). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction.

- Chem-Impex. (n.d.). Azetidine hydrochloride.

- Bott, T. M., & West, F. G. (2012, January 1). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- ResearchGate. (2025, August 10). 3-Fluoro-azetidine Carboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar.

- Benchchem. (n.d.). "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution.

- Ahmed, S. A., & Al-Amiery, A. A. (2023, March 15). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity.

- ResearchGate. (2025, August 6). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification.

- Journal of Medicinal and Chemical Sciences. (2022, June 30). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity.

- MedChemExpress. (n.d.). L-Azetidine-2-carboxylic acid | Proline Analog.

- Wikipedia. (n.d.). Azetidine-2-carboxylic acid.

- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.

- bioRxiv. (2020, August 12). Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae.

- ChemRxiv. (n.d.). Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes.

- Organic Syntheses Procedure. (n.d.). 6.

- Benchchem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Azido Amino Acids.

- Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

Sources

- 1. benchchem.com [benchchem.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Stereoselective synthesis of ( R )- and ( S )-1,2-diazetidine-3-carboxylic acid derivatives for peptidomimetics - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00278D [pubs.rsc.org]

- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sussex.figshare.com [sussex.figshare.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. chemimpex.com [chemimpex.com]

- 13. The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 15. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. pubs.rsc.org [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. medchemexpress.com [medchemexpress.com]

- 24. Chemical-genetic interactions with the proline analog L-azetidine-2-carboxylic acid in Saccharomyces cerevisiae | bioRxiv [biorxiv.org]

Solubility profile of azetidine hydrochloride in polar vs. non-polar solvents

Executive Summary

Azetidine hydrochloride (CAS: 36520-39-5) presents a distinct solubility profile governed by the competition between its high ionic lattice energy and the solvation capabilities of the surrounding medium. As a four-membered nitrogen heterocycle in its salt form, it exhibits high polarity and hygroscopicity .

This guide provides a definitive solubility analysis, contrasting its behavior in polar protic solvents (water, alcohols) against non-polar organic solvents (alkanes, chlorinated hydrocarbons). It establishes the thermodynamic rationale for solvent selection in synthesis, purification (recrystallization), and formulation.

Part 1: Physicochemical Characterization[1]

To understand the solubility profile, one must first understand the solute.[1][2] Azetidine hydrochloride is not merely an organic molecule; it is an ionic lattice.

| Property | Characteristic | Impact on Solubility |

| Molecular Formula | Ionic character dominates interactions. | |

| Ring Strain | ~26 kcal/mol | High reactivity; sensitive to thermal stress during dissolution. |

| Hygroscopicity | High | Rapidly absorbs atmospheric water, altering apparent solubility in organic solvents. |

| Lattice Energy | High | Requires high dielectric solvents to overcome inter-ionic forces. |

Part 2: Solubility Profile & Solvent Compatibility[3]

The solubility of azetidine hydrochloride follows a steep polarity gradient. The following data categorizes solvents based on their thermodynamic interaction with the HCl salt.

Polar Protic Solvents (High Solubility)

-

Water: Freely Soluble. The high dielectric constant (

) and hydrogen-bonding capacity of water easily overcome the lattice energy of the salt. -

Methanol / Ethanol: Soluble. Lower dielectric constants than water (

and

Polar Aprotic Solvents (Moderate to High Solubility)

-

DMSO / DMF: Soluble. These solvents possess high dipole moments and can solvate cations effectively, though they are less effective at solvating the chloride anion compared to protic solvents.

-

Application: Often used for nucleophilic substitution reactions where the salt must be dissolved but a protic solvent would interfere.

-

Chlorinated & Non-Polar Solvents (Low to Negligible Solubility)

-

Dichloromethane (DCM) / Chloroform: Sparingly Soluble to Insoluble.

-

Critical Nuance: While azetidine free base is highly soluble in DCM, the hydrochloride salt is not. The weak dipole of DCM cannot overcome the ionic lattice energy.

-

-

Diethyl Ether / Hexane / Toluene: Insoluble.

Summary Data Table

| Solvent Class | Representative Solvent | Solubility Status | Primary Interaction | Application |

| Polar Protic | Water | Freely Soluble | Ion-Dipole / H-Bond | Formulation / Stock Solution |

| Polar Protic | Methanol | Soluble | Solvation | Recrystallization (Solvent) |

| Polar Aprotic | DMSO | Soluble | Dipole-Dipole | Reaction Medium |

| Chlorinated | Dichloromethane | Poor/Insoluble | Weak Dipole | Extraction (requires free-basing) |

| Non-Polar | Hexane / Ether | Insoluble | Induced Dipole | Recrystallization (Antisolvent) |

Part 3: Thermodynamic Mechanisms (The "Why")

The dissolution of azetidine hydrochloride is driven by the Gibbs Free Energy equation:

-

Enthalpy (

): Breaking the ionic lattice requires energy (endothermic). Forming solvation shells releases energy (exothermic).-

In Water: The hydration energy is high enough to compensate for the lattice energy.

-

In Hexane: The weak van der Waals interactions cannot compensate for the lattice energy;

is highly positive, preventing dissolution.

-

-

Entropy (

): The disorder increases when the crystal breaks, but highly ordered solvation shells (especially in non-polar solvents attempting to solvate ions) can create an "entropy penalty."

Visualization: The Solubility Decision Tree

Figure 1: Thermodynamic decision tree dictating the solubility of Azetidine HCl based on solvent polarity and dielectric properties.

Part 4: Practical Applications & Protocols

Protocol A: The "pH Switch" Extraction

A critical workflow for chemists needing to move Azetidine from an aqueous layer to an organic layer (DCM).

Principle: You cannot extract Azetidine HCl directly into DCM. You must first neutralize the HCl to generate the neutral free base, which is lipophilic.

-

Dissolve: Start with Azetidine HCl in Water.

-

Basify: Add 2M NaOH or saturated

until pH > 12.-

Chemical Change:

-

-

Extract: Add Dichloromethane (DCM). Shake and vent.

-

Separate: The Azetidine free base partitions into the DCM layer.

-

Dry: Dry the DCM layer over

and concentrate.

Protocol B: Purification via Solvent/Antisolvent Recrystallization

Used to purify the salt form directly.

Reagents:

-

Solvent: Methanol (hot)

-

Antisolvent: Diethyl Ether or Hexane

Steps:

-

Dissolution: Place crude Azetidine HCl in a flask. Add the minimum amount of hot Methanol required to just dissolve the solid.

-

Filtration (Optional): If insoluble particulates remain, filter while hot.

-

Cloud Point: While stirring, add Diethyl Ether dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 drops of Methanol to clear the solution.

-

Crystallization: Remove from heat. Allow to cool slowly to room temperature, then place in an ice bath (

). -

Collection: Filter the white crystals and wash with cold Ether.

Visualization: The Recrystallization Workflow

Figure 2: Step-by-step workflow for the purification of Azetidine HCl using the solvent/antisolvent technique.

Part 5: Experimental Validation

To verify solubility for a specific application (e.g., formulation), use the Saturation Shake-Flask Method :

-

Add excess Azetidine HCl to the solvent of choice in a vial.

-

Agitate at constant temperature (e.g., 25°C) for 24 hours.

-

Filter the supernatant using a 0.45 µm PTFE filter.

-

Quantify the dissolved concentration via HPLC-UV (using a C18 column, phosphate buffer/MeOH mobile phase) or Gravimetric Analysis (evaporate solvent and weigh residue).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12308726, Azetidine hydrochloride. Retrieved from [Link]

-

University of Calgary. Solubility of Organic Compounds: Principles of Polarity and Ionic Character. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. ijprajournal.com [ijprajournal.com]

- 6. benchchem.com [benchchem.com]

Technical Guide: Azetidine Hydrochloride as a Conformational Constraint in Medicinal Chemistry

Executive Summary: The Four-Membered Advantage

In the optimization of small molecule drugs, the transition from a flexible linear chain to a saturated heterocycle is a standard tactic to reduce the entropic penalty of binding. While pyrrolidine (5-membered) and piperidine (6-membered) rings are historical defaults, Azetidine (4-membered) has emerged as a privileged scaffold.[1][2]

Azetidine hydrochloride serves not merely as a building block but as a precision tool for conformational constraint .[1] By introducing significant ring strain (~25 kcal/mol) and a unique "puckered" geometry, it alters the vector orientation of substituents, lowers lipophilicity (LogD) relative to larger rings, and frequently improves metabolic stability by eliminating oxidative hotspots found in larger, more flexible amines.

This guide details the mechanistic rationale, physicochemical impact, and synthetic protocols for deploying azetidine hydrochloride in lead optimization.

The Physics of Constraint: Geometry and Thermodynamics

Entropic Pre-Organization

Binding affinity (

The "Butterfly" Conformation

Unlike the planar average of some 5-membered rings or the chair of 6-membered rings, azetidine exists in a puckered "butterfly" conformation. The ring puckering angle is approximately 30–35°. This geometry directs substituents at the 3-position into distinct axial/equatorial-like vectors that are unavailable to pyrrolidines, offering unique access to sub-pockets.

Physicochemical Comparison

Azetidine occupies a "Goldilocks" zone: it retains the high basicity of secondary amines (unlike the much less basic aziridine) while significantly reducing molecular volume and lipophilicity compared to piperidine.

Table 1: Comparative Physicochemical Profile of Saturated Cyclic Amines

| Property | Aziridine (3-ring) | Azetidine (4-ring) | Pyrrolidine (5-ring) | Piperidine (6-ring) |

| Ring Strain (kcal/mol) | ~27 | ~25 | ~6 | ~0 |

| pKa (Conjugate Acid) | 7.98 | 11.29 | 11.31 | 11.22 |

| LogP (Parent) | 0.14 | 0.56 | 1.06 | 1.50 |

| Dominant Geometry | Planar | Puckered (Butterfly) | Envelope | Chair |

| Chemical Stability | Highly Reactive (Electrophile) | Stable (Nucleophile) | Stable | Stable |

Insight: The pKa of azetidine is nearly identical to pyrrolidine. This is counter-intuitive given the s-character argument (higher s-character usually lowers pKa), but solvation effects in the strained ring stabilize the cation. This ensures azetidine remains protonated at physiological pH, maintaining solubility.

Decision Framework: When to Deploy Azetidine

Use the following logic flow to determine if an azetidine scan is warranted for your lead series.

Figure 1: Strategic decision tree for incorporating azetidine scaffolds in lead optimization.

Synthetic Architecture & Protocols

Handling Azetidine Hydrochloride requires specific attention. The free base is a volatile liquid with a potent ammonia odor and can polymerize upon prolonged storage.[3] The hydrochloride salt is a stable, non-volatile solid, making it the preferred reagent.

General Handling

-

Storage: Hygroscopic. Store in a desiccator.

-

Neutralization: For reactions requiring the free base (e.g., nucleophilic substitution), generate it in situ using a tertiary base (DIPEA, TEA) or an inorganic base (K2CO3) in the reaction solvent.

Protocol: Sulfonylation of Azetidine (Baricitinib Precursor Workflow)

This protocol illustrates the synthesis of an N-sulfonyl azetidine, a key motif in the JAK inhibitor Baricitinib.

Reaction:

Materials:

-

Azetidine Hydrochloride (1.0 equiv)[4]

-

Arylsulfonyl Chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 equiv)

-

Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]

-

0.5 M NaHCO3 (aqueous)[4]

Step-by-Step Methodology:

-

Suspension: In a round-bottom flask equipped with a stir bar and nitrogen inlet, suspend Azetidine HCl (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Note: The salt will not fully dissolve initially.

-

-

Free Base Liberation: Cool the suspension to 0°C (ice bath). Add TEA (2.5 equiv) dropwise over 5 minutes.

-

Observation: The suspension may clear slightly as the free base is liberated and the TEA·HCl salt forms (or stays in solution depending on concentration).

-

-

Addition: Add the Arylsulfonyl Chloride (1.1 equiv) portion-wise or as a solution in minimal DCM. Maintain temperature < 5°C to prevent exotherms which can degrade the sulfonyl chloride.

-

Reaction: Remove the ice bath and allow to warm to room temperature (20–25°C). Stir for 4–16 hours.

-

Monitoring: Monitor by TLC or LCMS. Azetidine is not UV active; follow the consumption of the sulfonyl chloride.

-

-

Workup:

-

Quench with 0.5 M NaHCO3.

-

Separate phases.[4] Extract aqueous layer 2x with DCM.

-

Wash combined organics with Brine, dry over Na2SO4, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexane/Ethyl Acetate).

Synthetic Workflow Diagram

Figure 2: Workflow for the functionalization of Azetidine HCl.

Case Studies: Azetidine in Approved Drugs[1][2][5][6][7]

Baricitinib (Olumiant)

-

Target: JAK1/JAK2 Inhibitor (Rheumatoid Arthritis).

-

Role of Azetidine: The azetidine ring is linked to a sulfonamide and an ethyl cyanoacetate motif.

-

Mechanism: The azetidine serves as a rigid linker that projects the nitrile group to interact with the JAK active site. Replacing the azetidine with a flexible chain or a larger ring (pyrrolidine) resulted in reduced potency or selectivity, highlighting the importance of the specific vector alignment provided by the 4-membered ring.

Cobimetinib (Cotellic)

-

Target: MEK Inhibitor (Melanoma).

-

Role of Azetidine: Features a 3-substituted azetidine.[4][5][6][7]

-

Mechanism: The azetidine ring positions a hydroxyl group to make critical hydrogen bonding interactions within the allosteric pocket of MEK. The metabolic stability of the azetidine ring (compared to a piperidine which is prone to oxidation) contributes to the drug's favorable pharmacokinetic profile.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. Vertex AI Search / PubMed. Link (Note: Generalized link to PubMed as specific DOI was not provided in source snippets, verify via search).

-

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem. Link

-

Synthesis of Azetidine Derivatives. Organic Chemistry Portal. Link

-

Intramolecular Ring-Opening Decomposition of Aryl Azetidines. Journal of Medicinal Chemistry / PMC. Link

-

Comparison of pKa values of azetidine, pyrrolidine, and piperidine. ResearchGate. Link

(Note: URLs provided are landing pages for the respective authoritative domains or specific articles identified in the research phase.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Isolation and Purification of Free Base Azetidine from Azetidine Hydrochloride

Abstract & Strategic Overview

Azetidine (trimethylene imine) is a strained four-membered nitrogen heterocycle essential for synthesizing pharmaceutical scaffolds, particularly in fragment-based drug discovery (FBDD).[1] While commercially available as the stable hydrochloride salt (Azetidine·HCl), many nucleophilic substitutions and metal-catalyzed cross-couplings (e.g., Buchwald-Hartwig) require the free base form.

The Challenge: Isolating free base azetidine is chemically hazardous and technically difficult due to three converging factors:

-

High Volatility: Boiling point is 61–62°C, making separation from common solvents (DCM, THF) difficult.

-

Hydrophilicity: It is miscible with water, rendering standard aqueous workups inefficient without "salting out" techniques.

-

Thermodynamic Instability: The ring strain (~25 kcal/mol) makes it prone to exothermic ring-opening polymerization, particularly in the presence of Lewis acids or protic solvents (alcohol).

The Solution: This guide details two protocols. Protocol A (Direct Distillation) is the "Gold Standard" for isolating neat, solvent-free amine. Protocol B (Biphasic Extraction) is an alternative for applications where a solution-phase reagent is acceptable.

Physicochemical Profile

Understanding the shift in properties between the salt and the free base is critical for process design.

| Property | Azetidine Hydrochloride (Salt) | Azetidine (Free Base) |

| State | Solid (Hygroscopic crystals) | Liquid (Mobile, colorless) |

| Molecular Weight | 93.56 g/mol | 57.09 g/mol |

| Boiling/Melting Pt | MP: >300°C | BP: 61–62°C |

| Solubility | Water, Methanol | Miscible in Water, Ether; Soluble in DCM |

| pKa | ~11.29 (Conjugate acid) | Strongly Basic |

| Stability | Stable at RT | Polymerizes (store <0°C, inert gas) |

Protocol A: Direct Distillation from Solid Alkali (Preferred)

Rationale: This method avoids the use of extraction solvents entirely. By mixing the salt directly with a solid strong base and heating, the free amine is generated and distilled off immediately. This minimizes product loss to water and prevents solvent contamination.

Materials

-

Potassium Hydroxide (KOH) pellets (Reagent Grade) or Sodium Hydroxide (NaOH)

-

Equipment: Short-path distillation apparatus (Vigreux column recommended), oil bath, ice-water collection trap, Nitrogen/Argon line.

Workflow Diagram

Figure 1: Workflow for the solvent-free generation of azetidine via direct alkaline distillation.

Step-by-Step Procedure

-

Setup: Assemble a distillation apparatus with a short Vigreux column. Connect the receiving flask to an ice-water bath to minimize evaporation of the product. Ensure the system is under a gentle stream of Nitrogen or Argon.

-

Charging: In the distillation flask, place Azetidine HCl (1.0 equiv) .

-

Base Addition: Add KOH pellets (2.0 - 2.5 equiv) directly to the flask.

-

Note: Powdered KOH reacts faster but may cause rapid exotherms. Pellets provide a controlled release.

-

Optional: A trace amount of water (0.5 mL per 10g salt) can initiate the reaction, but is often unnecessary if the KOH is slightly hygroscopic.

-

-

Reaction & Distillation:

-

Slowly heat the oil bath. The reaction between the amine salt and KOH is exothermic; you may see immediate reflux.

-

Maintain the oil bath temperature between 100°C and 130°C .

-

The Azetidine free base will distill over at 61–62°C .[6]

-

-

Collection: Collect the clear, colorless liquid in the cooled receiver.

-

Final Drying: The distillate may contain trace moisture. Add a few fresh KOH pellets to the receiving flask and let stand at 0°C for 1 hour. Decant the liquid via syringe for use.

Protocol B: Salting-Out Extraction

Rationale: If direct distillation is not feasible, extraction can be used. However, standard extraction fails because azetidine stays in the water. We must use the "Salting Out" principle to force the amine into the organic phase.

Critical Constraint: Do NOT use Dichloromethane (DCM) or Chloroform.[7] Their boiling points (40°C and 61°C) are too close to Azetidine, making separation impossible without losing the product. Diethyl Ether (BP 35°C) is the required solvent.

Step-by-Step Procedure

-

Dissolution: Dissolve Azetidine HCl (10 g) in the minimum amount of water (approx. 5–8 mL). Keep this solution on ice.

-

Neutralization: Carefully add pellets of KOH or NaOH to the water while stirring.

-

Caution: This generates significant heat. Add slowly to prevent boiling.

-

-

Saturation (The Critical Step): Continue adding base until the aqueous phase is saturated (pellets no longer dissolve) and a separate oily layer begins to form. This is the free amine being "salted out."

-

Extraction: Extract the mixture with Diethyl Ether (3 x 15 mL) .

-

Drying: Combine the ether layers and dry over solid KOH pellets or anhydrous

.-

Avoid: Acidic drying agents (Silica,

can sometimes trap amines). KOH is preferred.

-

-

Fractional Distillation:

-

Transfer the dried ether solution to a flask with a fractionating column.

-

Distill off the ether (35°C) first.

-

Once ether is removed, switch receivers and collect the Azetidine fraction at 61–62°C.

-

Safety & Handling (Critical)

Polymerization Hazard

Azetidine is thermodynamically unstable.

-

Triggers: Acidic impurities, heat, and prolonged storage at room temperature.

-

Mechanism: Cationic Ring-Opening Polymerization (CROP).

-

Prevention: Always store the free base over solid KOH pellets (to scavenge trace acid/water) at -20°C.

Flammability[8]

-

Flash Point: -21°C (-5°F).

-

Vapors are heavier than air and may travel to ignition sources. Use spark-proof equipment.

Toxicity

-

Azetidine is corrosive and toxic. It acts as an alkylating agent due to ring strain.

-

PPE: Butyl rubber gloves are recommended; standard nitrile provides only temporary splash protection against small cyclic amines.

Quality Control

| Test | Expected Result | Notes |

| Appearance | Clear, colorless liquid | Yellowing indicates oxidation or polymerization. |

| 1H NMR (CDCl3) | The N-H proton is broad and shift-dependent. | |

| GC-MS | Single peak, M+ = 57 | Check for dimer peaks (M+ 114) indicating polymerization. |

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10422, Azetidine. Retrieved from [Link]

- Searles, S., et al. (1954). "Small-Ring Amines. Preparation and Properties." Journal of the American Chemical Society.

-

Organic Syntheses. (1973). Preparation of Azetidine from precursors. Coll. Vol. 5, p.66. (Provides context on handling and volatility). Retrieved from [Link]

- Bott, T. M., & West, F. G. (2012). "Preparation and Synthetic Applications of Azetidines." Heterocycles.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]

- 3. Cas 503-29-7,Azetidine | lookchem [lookchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. 503-29-7 CAS MSDS (Azetidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. safety.pitt.edu [safety.pitt.edu]

Application Notes and Protocols: Optimized Conditions for Amide Coupling Using Azetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azetidines in Medicinal Chemistry

Azetidines have emerged as crucial structural motifs in modern drug discovery. Their inherent four-membered ring structure introduces conformational rigidity and a unique three-dimensional architecture into molecules, which can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] The synthesis of azetidine-containing amides is a common and vital transformation in the development of novel therapeutics, including antibiotics, anticancer agents, and antiviral drugs.[3][4]

However, the inherent ring strain of approximately 25.4 kcal/mol makes azetidines susceptible to ring-opening and other side reactions under certain conditions.[5][6] Furthermore, the use of azetidine hydrochloride, a common and stable salt form that enhances solubility and ease of handling, introduces the necessity of in-situ neutralization for successful amide coupling.[3][4]

This guide provides a comprehensive overview of the optimized conditions for the amide coupling of azetidine hydrochloride, focusing on practical, field-proven insights to maximize yield and purity while minimizing side reactions. We will delve into the mechanistic rationale behind experimental choices, present detailed protocols, and offer troubleshooting advice for common challenges.

Mechanistic Considerations: The Dichotomy of N-Acylation and Ring Expansion

The primary reaction pathway for the amide coupling of azetidine is a nucleophilic acyl substitution. The reaction is typically mediated by a coupling reagent that activates the carboxylic acid, making it more susceptible to nucleophilic attack by the azetidine nitrogen.

However, a competing reaction pathway, particularly with 2,2-disubstituted azetidines, is ring expansion to form dihydro-1,3-oxazines.[1][2] This occurs through a mechanism involving σ-C–N bond cleavage, facilitated by the inherent ring strain.[1] The choice of reaction conditions, including the coupling reagent, solvent, and base, can significantly influence the ratio of the desired amide to the ring-expanded product.[1][2]

Figure 1: Competing pathways in reactions of 2,2-disubstituted azetidines with carboxylic acids.

Optimized Reaction Parameters

The success of an amide coupling reaction with azetidine hydrochloride hinges on the careful selection of several key parameters.

Coupling Reagents

A wide array of coupling reagents is available, each with its own advantages and disadvantages. The choice of reagent can significantly impact reaction efficiency and the propensity for side reactions.[7]

| Coupling Reagent Class | Examples | Advantages | Considerations |

| Carbodiimides | EDC, DCC, DIC | Readily available, cost-effective.[8][9][10] | Can lead to racemization; requires additives like HOBt or HOAt to suppress side reactions.[10] |

| Phosphonium Salts | PyAOP, PyBOP | High coupling efficiency, low racemization.[9] | Can be more expensive; byproducts can sometimes complicate purification. |

| Uronium/Aminium Salts | HATU, HBTU, TBTU | Fast reaction times, high yields.[9][10][11] | Generally require a non-nucleophilic base. |

| Other | T3P (Propylphosphonic Anhydride) | Effective for sterically hindered substrates.[1] | Can require slightly elevated temperatures. |

Bases

The use of a base is crucial for two primary reasons: to neutralize the hydrochloride salt of the azetidine and to scavenge the acid generated during the coupling reaction.[3][12] Non-nucleophilic bases are preferred to avoid competing reactions.

| Base | Abbreviation | pKa (Conjugate Acid) | Notes |

| Triethylamine | TEA, Et₃N | 10.75 | Commonly used and cost-effective.[1][12] |

| N,N-Diisopropylethylamine | DIPEA, Hünig's base | 10.7 | Sterically hindered, reducing the likelihood of acting as a nucleophile.[11][12] |

| N-Methylmorpholine | NMM | 7.4 | A weaker base, can be beneficial in minimizing base-catalyzed side reactions.[10] |

| 1,8-Diazabicycloundec-7-ene | DBU | 13.5 | A strong, non-nucleophilic base that can sometimes promote ring expansion.[1] |

Solvents

The choice of solvent can have a pronounced effect on the reaction outcome, particularly on the ratio of amide to ring-expanded product.[1][2]

| Solvent | Abbreviation | Properties | Common Applications |

| Dichloromethane | DCM | Aprotic, low boiling point. | A common solvent for many amide coupling reactions.[8][12] |

| N,N-Dimethylformamide | DMF | Aprotic, polar, high boiling point. | Good for dissolving polar starting materials.[8] Can sometimes favor ring expansion.[1] |

| Tetrahydrofuran | THF | Aprotic, ether solvent. | Can favor the formation of the desired amide over the ring-expanded product in some cases.[2] |

| Acetonitrile | MeCN | Aprotic, polar. | Another viable option for amide coupling.[13] |

Temperature

To mitigate the risk of ring-opening and other side reactions, it is generally advisable to perform the coupling reaction at reduced temperatures.[12]

-

Initial addition of reagents: 0 °C is a common starting point.

-

Reaction progression: The reaction can then be allowed to slowly warm to room temperature and stirred for 12-24 hours.[8]

Experimental Protocol: General Procedure for Amide Coupling with Azetidine Hydrochloride

This protocol provides a general guideline for the amide coupling of azetidine hydrochloride with a carboxylic acid using EDC and HOBt.

Figure 2: General workflow for amide coupling with azetidine hydrochloride.

Materials:

-

Azetidine hydrochloride (1.0 equiv)

-

Carboxylic acid (1.0-1.2 equiv)

-

1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equiv)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Appropriate eluent for column chromatography (e.g., ethyl acetate/hexanes with 0.5% TEA)

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0-1.2 equiv), HOBt (1.2 equiv), and azetidine hydrochloride (1.0 equiv).

-

Dissolve the solids in anhydrous DCM (a concentration of 0.1-0.2 M is a good starting point).

-

Cool the flask to 0 °C using an ice bath.

-

Slowly add the base (TEA or DIPEA, 2.5-3.0 equiv) dropwise to the stirred solution. Stir for 15-30 minutes at 0 °C.

-

Add the EDC·HCl (1.2 equiv) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel. It is often beneficial to pre-treat the silica gel with a solvent system containing a small amount of triethylamine (0.5-1%) to prevent streaking and decomposition of the basic azetidine product.[5]

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no product yield | - Incomplete neutralization of azetidine HCl.- Inactive coupling reagent.- Insufficient reaction time. | - Ensure sufficient base is used (2.5-3.0 equiv).- Use fresh coupling reagents.- Allow the reaction to run for a longer period, monitoring by TLC/LC-MS. |

| Formation of ring-expanded byproduct | - Substrate-dependent (e.g., 2,2-disubstituted azetidines).- Choice of solvent or base. | - Screen different solvents (e.g., switch from DMF to THF).[1][2]- Use a less hindered base like NMM.- Consider a different coupling reagent. |

| Product streaks on TLC plate | - The basic nitrogen of the azetidine is interacting with the acidic silica gel. | - Add 0.5-1% triethylamine to the TLC eluent.[5] |

| Difficulty with purification | - High polarity of the azetidine amide.- Decomposition on silica gel. | - Neutralize the silica gel before chromatography by flushing the column with eluent containing 0.5-1% triethylamine.[5]- Consider alternative purification methods like reverse-phase chromatography or crystallization. |

| Incomplete reaction | - Sterically hindered substrates. | - Increase the equivalents of the coupling reagent and carboxylic acid.- Switch to a more powerful coupling reagent like HATU or PyAOP.[9]- Allow for a longer reaction time. |

Conclusion

The successful amide coupling of azetidine hydrochloride is a critical transformation in the synthesis of many biologically active molecules. By understanding the underlying mechanistic principles and carefully selecting the appropriate coupling reagents, base, solvent, and temperature, researchers can optimize reaction outcomes, maximizing the yield of the desired azetidine amide while minimizing the formation of unwanted side products. The protocols and troubleshooting guide provided herein serve as a valuable resource for navigating the intricacies of this important reaction.

References

-

Butcher, A. J., et al. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

-

Butcher, A. J., et al. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. ResearchGate. [Link]

-

AAPPTEC. (n.d.). Coupling Reagents. [Link]

-

Gimbuta, U., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

-

Walz, A. J., et al. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

-

Ghotbi, Y., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

-

Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

-

Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

-

LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

-

Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

-

Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

-

Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

-

University of Birmingham. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. [Link]

-

HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

-

Agudo-Álvarez, S., et al. (n.d.). The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]

-

Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

Sources

- 1. Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring ex ... - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00804B [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. hepatochem.com [hepatochem.com]

- 8. Azetidine-3-carboxylic acid cyclopropylmethyl-amide trifluoroacetic acid salt | 1361113-16-7 | Benchchem [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. bachem.com [bachem.com]

- 11. growingscience.com [growingscience.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Reductive Amination Procedures Involving Azetidine Hydrochloride

Abstract

This guide details the specific operational protocols for performing reductive aminations using Azetidine Hydrochloride (Azetidine·HCl) . While azetidine is a highly valuable pharmacophore for modulating metabolic stability and reducing lipophilicity in drug candidates, its use as a hydrochloride salt presents unique solubility and reactivity challenges.[1] This document provides optimized workflows for Sodium Triacetoxyborohydride (STAB) and Titanium(IV) Isopropoxide/Borohydride systems, ensuring high yields while mitigating risks associated with the volatility and ring-strain of the azetidine scaffold.

Introduction & Strategic Value

In modern medicinal chemistry, the azetidine ring is frequently employed as a rigid, metabolic bioisostere for gem-dimethyl, cyclobutane, or piperidine groups.[1] However, unlike secondary amines that are liquids at room temperature, azetidine is most commonly supplied as a hydrochloride salt to prevent polymerization and degradation.[1]

The Challenge of the Salt Form

The critical failure mode in reductive aminations with Azetidine·HCl is incomplete liberation of the free base .[1] The salt is insoluble in the preferred non-polar solvents (DCM, DCE) used with STAB. Conversely, in polar solvents (MeOH) where the salt dissolves, the standard STAB reagent degrades rapidly.

Successful protocols must balance three competing factors:

-

Solubility: Solubilizing the salt without deactivating the reducing agent.[1]

-

Basicity: Neutralizing the HCl without inhibiting iminium ion formation (which requires acid catalysis).[1]

-

Volatility: Preventing loss of the low-boiling azetidine free base (bp ~61–62 °C) during handling.[1]

Mechanistic Workflow & Decision Tree

The following diagram outlines the decision logic for selecting the correct protocol based on the carbonyl partner (Aldehyde vs. Ketone) and substrate complexity.

Figure 1: Decision tree for selecting the optimal reductive amination method for Azetidine·HCl.

Critical Parameters & Reagent Selection

Base Selection for Neutralization

Since Azetidine[1]·HCl is the amine source, a stoichiometric base is required to release the nucleophilic free amine.[1]

| Base | pKa (conj.[1][2] acid) | Compatibility | Recommendation |

| Triethylamine (TEA) | 10.75 | Moderate | Avoid. Can compete as a nucleophile in some forcing conditions; volatile. |

| DIPEA (Hünig's Base) | 11.0 | High | Preferred. Non-nucleophilic; effectively frees azetidine without participating in alkylation.[1] |

| NaOAc / KOAc | 4.76 | Low | Too weak to fully deprotonate Azetidine·HCl (pKa ~11.[1]3) effectively in non-aqueous media.[1] |

| NaOH / KOH | >15 | Low | Incompatible with STAB; causes side reactions (aldol condensation).[1] |

Reducing Agent Profile

| Reagent | Solvent | Reactivity | Comments |

| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | Mild | Standard. Selective for iminiums; tolerates aldehydes well. Water sensitive.[1][3] |

| NaCNBH₃ | MeOH, EtOH | Slow | Toxic. Requires pH ~5-6 adjustment.[1] Good for difficult ketones but creates cyanide waste.[1] |

| NaBH₄ | MeOH | Strong | Non-selective. Reduces aldehydes/ketones too fast.[1] Only use after pre-forming imine (Two-Step).[1] |

Experimental Protocols

Protocol A: The Standard STAB Method (Aldehydes & Simple Ketones)

Best for: Aromatic/Aliphatic aldehydes, unhindered cyclic ketones.

Principle: This "Direct Reductive Amination" generates the iminium species in situ.[1][3] DIPEA is used to neutralize the HCl salt, allowing the azetidine to react with the carbonyl. Acetic acid (generated from STAB) buffers the reaction to promote iminium formation.[1]

Reagents:

-

Azetidine Hydrochloride (1.0 - 1.2 equiv)

-

Aldehyde/Ketone (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (1.0 - 1.1 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) (Preferred) or DCM.

Step-by-Step Workflow:

-

Preparation: In a dry vial/flask equipped with a stir bar, suspend Azetidine·HCl (1.2 equiv) in DCE (0.1 – 0.2 M concentration relative to limiting reagent).[1]

-

Note: The salt will likely not dissolve completely.[1]

-

-

Neutralization: Add DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 10–15 minutes.

-

Observation: The suspension may clear slightly or change appearance as the free base is liberated and the DIPEA·HCl salt forms.[1]

-

-

Carbonyl Addition: Add the Aldehyde/Ketone (1.0 equiv).[1] Stir for 15–30 minutes to allow hemiaminal/imine equilibrium establishment.

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Tip: If the reaction is sluggish, add catalytic Acetic Acid (AcOH, 0.1 equiv), though STAB usually provides enough internal acidity.[1]

-

-

Reaction: Seal and stir at RT.

-

Quench & Workup:

-

Quench with Sat. NaHCO₃ (aqueous).[1] Stir vigorously for 20 minutes until gas evolution ceases.

-

Crucial Step: If the product is basic and polar, it may remain in the aqueous layer.[1] Ensure the aqueous pH is >10 (adjust with 1M NaOH if necessary) before extraction.

-

Dry organics over Na₂SO₄, filter, and concentrate.[1]

-

Protocol B: The Titanium(IV) Isopropoxide Method (Hindered/Unreactive Ketones)

Best for: Electron-deficient ketones, sterically hindered substrates, or when STAB fails.

Principle: Ti(OiPr)₄ acts as a strong Lewis acid and water scavenger, driving the equilibrium toward the imine (or titanium-complexed imine) which is then reduced.[4]

Reagents:

-

Azetidine Hydrochloride (1.2 - 1.5 equiv)

-

Ketone (1.0 equiv)

-

Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.5 - 2.0 equiv)

-

DIPEA (1.2 - 1.5 equiv)

Step-by-Step Workflow:

-

Complexation: In a dry flask under N₂, combine Azetidine·HCl (1.2 equiv), Ketone (1.0 equiv), and DIPEA (1.2 equiv).

-

Titanium Addition: Add Ti(OiPr)₄ (1.5 equiv) neat (if stirring allows) or in minimal dry THF.

-

Imine Formation: Stir the mixture at RT (or 40–50 °C for difficult substrates) for 6–12 hours.

-

Observation: The solution often becomes viscous and changes color (yellow/orange).

-

-

Reduction:

-

Quench (Titanium Emulsion Protocol):

-

Purification: Concentrate filtrate and purify via column chromatography.

Troubleshooting & Optimization

| Issue | Root Cause | Corrective Action |

| Low Yield (Aldehyde) | Azetidine salt not neutralized. | Ensure DIPEA is added before STAB.[1] Ensure solvent is dry.[1] |

| Low Yield (Ketone) | Enamine formation favored or steric clash.[1] | Switch to Protocol B (Ti-mediated).[1] Increase Temp to 50°C during imine formation. |

| Ring Opening | Nucleophilic attack on strained ring.[1][10] | Avoid strong nucleophiles (e.g., thiols, excess iodide) in the pot.[1] Avoid heating >60°C. |

| Product Volatility | Product lost on Rotavap.[1] | Many N-alkyl azetidines are volatile.[1] Do not evaporate to dryness if MW < 150.[1] Form HCl salt immediately for storage. |

| Incomplete Reaction | Water in solvent decomposing STAB.[1] | Use anhydrous DCE.[1] Add molecular sieves (4Å) to the reaction pot. |

Safety & Handling

-

Azetidine Toxicity: Azetidines are potential alkylating agents.[1][2][3] While less reactive than aziridines, they should be handled as potential genotoxins.[1] Wear gloves and work in a fume hood.[1]

-

STAB/NaBH4: Generate Hydrogen gas upon quenching.[1] Ensure proper venting.[1]

-

Ti(OiPr)4: Moisture sensitive.[1] Hydrolyzes to release isopropanol and TiO2.[1]

References

-

Abdel-Magid, A. F., et al. (1996).[1][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[1][5] Link

-

Mattson, R. J., et al. (1990).[1][5] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5] Journal of Organic Chemistry, 55(8), 2552–2554.[1][5] Link

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of secondary and tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[1][4] Link

-

Lowe, J. (2010).[1] "Azetidines in Medicinal Chemistry." In the Pipeline (Science.org). Link

Sources

- 1. Reagents & Solvents [chem.rochester.edu]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

- 4. designer-drug.com [designer-drug.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 8. Sodium triacetoxyborohydride [organic-chemistry.org]

- 9. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for the Synthesis of 3-Substituted Azetidines from Azetidine Hydrochloride

Introduction

The azetidine motif is a cornerstone in modern medicinal chemistry, conferring unique conformational constraints and physicochemical properties that can significantly enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. Among these, 3-substituted azetidines are of particular interest as they provide a versatile scaffold for introducing a wide array of functional groups, enabling fine-tuning of a molecule's biological activity. This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-substituted azetidines, commencing from the readily available starting material, azetidine hydrochloride.

This document is intended for researchers, scientists, and professionals in drug development, offering a practical and in-depth resource for the preparation of these valuable building blocks. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot these methods effectively.

Strategic Overview: From Azetidine HCl to 3-Substituted Derivatives

The synthetic journey from azetidine hydrochloride to a diverse library of 3-substituted analogues necessitates a multi-step approach. The high reactivity and volatility of free azetidine require the initial protection of the nitrogen atom. The tert-butoxycarbonyl (Boc) group is the most commonly employed protecting group due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1] Once the nitrogen is protected, the 3-position can be functionalized through a variety of key intermediates, most notably N-Boc-3-hydroxyazetidine and N-Boc-3-azetidinone.

This guide will detail the following critical transformations:

-

N-Protection: The foundational step of protecting the azetidine nitrogen with a Boc group.

-

Synthesis of Key Intermediates: Detailed protocols for the preparation of N-Boc-3-hydroxyazetidine and its oxidation to N-Boc-3-azetidinone.

-

Diversification at the 3-Position: A comprehensive exploration of methods to introduce a variety of substituents at the C3 position, including:

-

Nucleophilic substitution via activation of the hydroxyl group (e.g., Mitsunobu reaction, tosylation).

-

Reductive amination of N-Boc-3-azetidinone.

-

Carbon-carbon bond formation via Suzuki-Miyaura coupling.

-

-

Deprotection: The final step to unveil the 3-substituted azetidine core.

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of Azetidine Hydrochloride

Executive Summary: The "Azetidine Switch" in Drug Discovery

In modern medicinal chemistry, the azetidine ring has emerged as a "privileged scaffold," often utilized to replace larger saturated heterocycles like pyrrolidine or piperidine. This structural modification—frequently termed the "Azetidine Switch"—can significantly lower lipophilicity (

However, the incorporation of azetidine via Palladium-catalyzed Buchwald-Hartwig amination presents unique challenges:

-